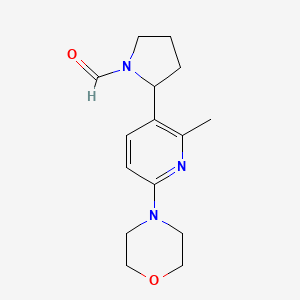

2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde

CAS No.:

Cat. No.: VC15869564

Molecular Formula: C15H21N3O2

Molecular Weight: 275.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21N3O2 |

|---|---|

| Molecular Weight | 275.35 g/mol |

| IUPAC Name | 2-(2-methyl-6-morpholin-4-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde |

| Standard InChI | InChI=1S/C15H21N3O2/c1-12-13(14-3-2-6-18(14)11-19)4-5-15(16-12)17-7-9-20-10-8-17/h4-5,11,14H,2-3,6-10H2,1H3 |

| Standard InChI Key | MOUKFYNMLLDMRK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=N1)N2CCOCC2)C3CCCN3C=O |

Introduction

2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound featuring a pyrrolidine ring connected to a morpholinopyridine moiety through a carbon-carbon bond, with an aldehyde functional group attached to the pyrrolidine ring. This compound is of interest in medicinal chemistry due to its unique structural features, which may confer biological activity.

Synthesis

The synthesis of 2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions. While specific synthesis routes for this compound are not detailed in available literature, similar compounds often involve reactions such as intramolecular cyclization and Mannich-type reactions to form the pyrrolidine core . The morpholinopyridine moiety can be synthesized separately and then attached to the pyrrolidine ring through appropriate coupling reactions.

Chemical Reactions

This compound can undergo various chemical reactions typical of its functional groups:

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

-

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

-

Substitution: The morpholine and pyridine rings can participate in substitution reactions with appropriate nucleophiles or electrophiles.

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Thionyl chloride or sodium methoxide | Varies by substrate |

Applications and Future Research

Given its structural complexity and potential biological activity, 2-(2-Methyl-6-morpholinopyridin-3-yl)pyrrolidine-1-carbaldehyde could serve as a building block for synthesizing more complex molecules with therapeutic potential. Further research is needed to explore its biological effects and to develop efficient synthesis methods for large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume